molecular formula C11H14N2O B062432 1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine CAS No. 167024-14-8

1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine

Cat. No.: B062432
CAS No.: 167024-14-8
M. Wt: 190.24 g/mol
InChI Key: JZKFDTSLBOMGLJ-UHFFFAOYSA-N
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Description

1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system that combines pyrazine and benzoxazine moieties, which contributes to its distinctive chemical behavior and reactivity.

Scientific Research Applications

1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine has several scientific research applications:

    Medicinal Chemistry: This compound has been explored as a potential inhibitor of enzymes such as PARP7, which is involved in nucleic acid sensing and immune regulation.

    Materials Science: Due to its unique structural properties, this compound can be used in the development of advanced materials with specific electronic or mechanical characteristics.

    Biological Studies: Researchers have investigated its interactions with various biological targets to understand its potential therapeutic effects and mechanisms of action.

Preparation Methods

The synthesis of 1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted pyrazine with an appropriate benzoxazine derivative can yield the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the benzoxazine ring. Common reagents include halides and amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine involves its interaction with specific molecular targets. For instance, as a PARP7 inhibitor, it binds to the enzyme’s active site, preventing its normal function in nucleic acid sensing and immune regulation. This inhibition can lead to the modulation of immune responses and has potential therapeutic implications in cancer treatment .

Comparison with Similar Compounds

1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine can be compared with other similar heterocyclic compounds, such as:

    Hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine: This compound also features a fused ring system and has been studied for its potential as a PARP7 inhibitor.

    Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin: Another related compound with a different ring fusion pattern, which may exhibit distinct chemical and biological properties.

The uniqueness of this compound lies in its specific ring structure and the resulting chemical behavior, making it a valuable compound for various scientific investigations.

Properties

IUPAC Name

1,2,3,4,4a,5-hexahydropyrazino[2,1-c][1,4]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-4-11-10(3-1)13-6-5-12-7-9(13)8-14-11/h1-4,9,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKFDTSLBOMGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)COC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine
Reactant of Route 2
1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine
Reactant of Route 3
1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine
Reactant of Route 4
1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine
Reactant of Route 5
1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine
Reactant of Route 6
1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine

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